N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Colchicine can be synthesized through various synthetic routes. One common method involves the reaction of tropolone with methylamine, followed by a series of methylation and oxidation steps to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of colchicine involves the extraction of the compound from the Colchicum autumnale plant. The plant material is processed to isolate the active compound, which is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Colchicine undergoes several types of chemical reactions, including:
Oxidation: Colchicine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the colchicine molecule.
Substitution: Substitution reactions can introduce new functional groups into the colchicine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various colchicine derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Colchicine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Used in the treatment of gout, familial Mediterranean fever, and other inflammatory conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits microtubule polymerization, leading to the disruption of cell division and motility . The inhibition of microtubule function also affects various cellular processes, including inflammation and immune responses .
Comparison with Similar Compounds
Colchicine is unique among similar compounds due to its specific binding affinity for tubulin and its potent anti-inflammatory and anti-mitotic effects . Similar compounds include:
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-L-valinamide hydrochloride: A derivative with similar structural features but different biological activities.
N-[(7S,12aRa)-10-Hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (Colchiceine): Another derivative with distinct properties and applications.
Colchicine’s unique mechanism of action and broad range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
IUPAC Name |
N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-17-8-6-14-15(11-20(27-3)22(29-5)21(14)28-4)13-7-9-19(26-2)18(25)10-16(13)17/h7,9-11,17H,6,8H2,1-5H3,(H,23,24)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCGVALMPUCBB-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C(=C(C=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C(=C(C=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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